Heptakis(2,3-di-O-acetyl)-beta-cyclodextrin

Description

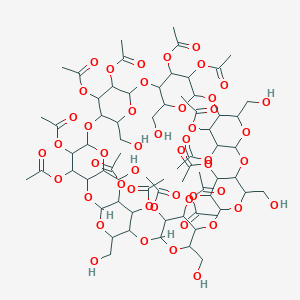

Heptakis(2,3-di-O-acetyl)-beta-cyclodextrin (C56H84O35·7C2H4O2) is a chemically modified β-cyclodextrin derivative where each of the seven glucose units in the macrocycle is acetylated at the 2- and 3-hydroxyl positions. This substitution pattern preserves the 6-hydroxyl group in its native state, maintaining a balance between hydrophobicity (from acetyl groups) and hydrogen-bonding capacity (from free 6-OH). Unlike randomly acetylated β-cyclodextrins (Ac-β-CD), which are mixtures of varying substitution degrees, this compound is a single-isomer compound, ensuring reproducibility in applications such as chiral separations and drug delivery .

Its acetyl groups enhance hydrophobic interactions with guest molecules while the unmodified 6-OH allows partial cavity accessibility, enabling selective inclusion complexation. This derivative is widely used in capillary electrophoresis (CE) for enantioseparation of pharmaceuticals, including β2-agonists like terbutaline and clenbuterol, where it outperforms native β-CD due to optimized nonbonding interactions and steric effects .

Properties

IUPAC Name |

[37,38,39,40,41,42,43,44,45,46,47,48,49-tridecaacetyloxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H98O49/c1-22(78)92-50-43-36(15-71)106-64(57(50)99-29(8)85)114-44-37(16-72)108-66(59(101-31(10)87)51(44)93-23(2)79)116-46-39(18-74)110-68(61(103-33(12)89)53(46)95-25(4)81)118-48-41(20-76)112-70(63(105-35(14)91)55(48)97-27(6)83)119-49-42(21-77)111-69(62(104-34(13)90)56(49)98-28(7)84)117-47-40(19-75)109-67(60(102-32(11)88)54(47)96-26(5)82)115-45-38(17-73)107-65(113-43)58(100-30(9)86)52(45)94-24(3)80/h36-77H,15-21H2,1-14H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJIYQCXCUPWFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(OC(C1OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC4C(OC(C(C4OC(=O)C)OC(=O)C)OC5C(OC(C(C5OC(=O)C)OC(=O)C)OC6C(OC(C(C6OC(=O)C)OC(=O)C)OC7C(OC(C(C7OC(=O)C)OC(=O)C)OC8C(OC(O2)C(C8OC(=O)C)OC(=O)C)CO)CO)CO)CO)CO)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H98O49 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1723.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound would likely involve multiple steps, including protection and deprotection of functional groups, selective acetylation, and cyclization reactions. The starting materials could include polyhydroxy compounds and acetic anhydride for acetylation. Reaction conditions would need to be carefully controlled to ensure selective acetylation and to avoid overreaction.

Industrial Production Methods

Industrial production of such a complex molecule would require advanced techniques such as automated synthesis and high-throughput screening. The use of catalysts and optimized reaction conditions would be essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The acetoxy groups can be reduced to hydroxyl groups.

Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

Substitution: Reagents like NaOH (Sodium hydroxide) or other nucleophiles.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of polyhydroxy compounds.

Substitution: Formation of new functionalized derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Chiral Separation

One of the notable applications of HAD-β-CD is in the chiral separation of pharmaceuticals. A study demonstrated that HAD-β-CD can effectively separate enantiomers of terbutaline, a common bronchodilator. The molecular dynamics and quantum mechanics modeling indicated that the R-enantiomer of terbutaline binds more tightly to HAD-β-CD compared to the S-enantiomer, enhancing its stability through hydrophobic interactions. This property makes HAD-β-CD a valuable tool in the pharmaceutical industry for the purification and analysis of chiral drugs .

1.2 Drug Delivery Systems

HAD-β-CD has been investigated for its potential in drug delivery systems. Its ability to form inclusion complexes with various hydrophobic drugs enhances their solubility and bioavailability. For instance, studies have shown that HAD-β-CD can encapsulate anti-inflammatory drugs, improving their therapeutic efficacy while reducing side effects. This property is particularly beneficial for drugs with poor aqueous solubility .

Biomedical Applications

2.1 Gene Delivery

In gene therapy, HAD-β-CD can play a crucial role as a non-viral vector for gene delivery. Its ability to complex with nucleic acids enhances the stability and transfection efficiency of genetic material into target cells. Research indicates that cyclodextrins, including HAD-β-CD, can significantly reduce cytotoxicity while improving gene expression levels in various cell lines .

2.2 Toxicity Reduction

HAD-β-CD has been explored for its potential to mitigate the toxicity associated with certain drugs. For example, studies on mianserin hydrochloride, an antidepressant known for its side effects, revealed that complexation with β-cyclodextrins could reduce cytotoxicity significantly. This suggests that HAD-β-CD may serve as a protective agent in drug formulations .

Analytical Applications

3.1 Chromatographic Techniques

HAD-β-CD is widely used in chromatographic techniques for the separation and analysis of compounds. Its unique binding properties allow for enhanced resolution in liquid chromatography, particularly for chiral compounds. The incorporation of HAD-β-CD into stationary phases has been shown to improve separation efficiency and selectivity .

3.2 Sensing Applications

The potential of HAD-β-CD in sensor technology is being explored due to its ability to form host-guest complexes with various analytes. This property can be utilized in the development of selective sensors for detecting environmental pollutants or biological markers .

Summary Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Pharmaceutical | Chiral separation of terbutaline | Enhanced selectivity and stability |

| Drug delivery systems | Improved solubility and bioavailability | |

| Biomedical | Gene delivery | Reduced cytotoxicity; enhanced transfection |

| Toxicity reduction | Mitigation of drug side effects | |

| Analytical | Chromatographic techniques | Improved resolution and selectivity |

| Sensing applications | Selective detection capabilities |

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, the compound could interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The multiple functional groups allow for diverse interactions with enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The substitution pattern of cyclodextrin derivatives critically influences their physicochemical properties. Key comparisons include:

Key Insights :

- Hydrophobicity : Tri-O-methylated or peracetylated derivatives (e.g., TM-β-CD, TA-β-CD) exhibit higher hydrophobicity than Heptakis(2,3-di-O-acetyl)-β-CD due to complete substitution, limiting cavity accessibility .

- Solubility : Methylation at the 6-position (e.g., DM-β-CD) improves water solubility compared to acetylation, as seen in Heptakis(2,6-di-O-methyl-3-O-acetyl)-β-CD (DMA-β-CD), which has higher solubility than TM-β-CD .

Inclusion Complex Formation and Chiral Recognition

The ability to form inclusion complexes and resolve enantiomers varies significantly:

- For example, clenbuterol enantiomers show weak affinity .

- Heptakis(2,3-di-O-acetyl)-β-CD : Acetyl groups at 2,3 positions enhance chiral recognition via hydrophobic and hydrogen-bonding interactions. In CE, it reverses enantiomer migration order (EMO) for clenbuterol compared to native β-CD, as confirmed by ROESY NMR showing distinct binding modes . For terbutaline, molecular dynamics simulations reveal that acetyl groups stabilize the R-enantiomer via van der Waals forces and C–H···π interactions, achieving baseline separation (resolution > 2.0) .

- Peracetylated β-CDs (TA, TP, TB): Self-inclusion of acyl chains blocks the cavity, preventing guest inclusion. No complexes form with drugs like molsidomine .

- Sulfated Derivatives (HDAS-β-CD): Anionic sulfated groups enable separations of cationic analytes (e.g., salbutamol) in nonaqueous CE-MS, leveraging electrostatic interactions .

Biological Activity

Heptakis(2,3-di-O-acetyl)-beta-cyclodextrin (HDA-β-CD) is a chemically modified form of beta-cyclodextrin (β-CD), which is known for its unique ability to form inclusion complexes with various guest molecules. This article explores the biological activity of HDA-β-CD, highlighting its solubility, drug delivery potential, and enzyme interactions, supported by recent research findings and case studies.

1. Chemical Structure and Properties

HDA-β-CD is characterized by the acetylation of hydroxyl groups at the 2 and 3 positions of the beta-cyclodextrin molecule. This modification enhances its solubility in organic solvents and alters its interaction with guest molecules. The degree of substitution (DS) significantly influences its biological properties, including its capacity to form inclusion complexes.

2.1 Solubility and Drug Delivery

HDA-β-CD has been shown to significantly improve the solubility of poorly soluble drugs. For instance, studies indicate that complexation with HDA-β-CD can enhance the solubility and stability of various pharmaceuticals, leading to improved bioavailability. This is particularly relevant in the context of hydrophobic drugs that require effective solubilization for therapeutic efficacy.

2.2 Enzyme Interaction and Inhibition

Recent research has demonstrated that HDA-β-CD exhibits enzyme inhibition properties. It has been observed to interact with enzymes such as acetylcholinesterase (AChE) and α-glucosidase, which are crucial in metabolic pathways. The inhibitory effects can lead to potential therapeutic applications in conditions like diabetes and Alzheimer's disease.

- Case Study : A study revealed that HDA-β-CD significantly inhibited AChE activity, suggesting its potential use in developing treatments for neurodegenerative diseases .

The biological activity of HDA-β-CD can be attributed to several mechanisms:

- Inclusion Complex Formation : The ability of HDA-β-CD to form stable inclusion complexes with various guest molecules enhances their solubility and bioavailability.

- Hydrophobic Interactions : The acetyl groups increase hydrophobic interactions with lipophilic drugs, facilitating better absorption through biological membranes.

- Reduced Toxicity : Compared to other cyclodextrin derivatives, HDA-β-CD exhibits lower hemolytic activity, making it a safer option for drug delivery applications .

4. Applications in Drug Delivery Systems

HDA-β-CD has been utilized in various drug delivery systems due to its favorable properties:

- Non-Viral Gene Delivery : Research indicates that incorporating HDA-β-CD into gene delivery systems can enhance transfection efficiency while reducing cytotoxicity .

- Anticancer Therapy : The complexation of anticancer agents with HDA-β-CD has shown improved therapeutic efficacy against different cancer types by enhancing drug stability and cellular uptake .

5. Conclusion

This compound presents significant potential in pharmaceutical applications due to its enhanced solubility, ability to form stable inclusion complexes, and reduced toxicity. Ongoing research continues to explore its capabilities in drug delivery systems, enzyme inhibition, and overall therapeutic efficacy.

Q & A

Q. What are the optimized synthetic routes for gram-scale production of HDA-β-CD, and how is regiochemical control achieved?

HDA-β-CD is synthesized via selective acetylation of β-cyclodextrin (β-CD) hydroxyl groups. A direct method involves reacting β-CD with acetic anhydride under controlled conditions (e.g., temperature, solvent polarity) to target 2,3-hydroxyl positions while leaving the 6-OH position unmodified. Benkovics et al. demonstrated gram-scale synthesis using regioselective protection-deprotection strategies, validated by NMR and mass spectrometry to confirm substitution patterns . Critical parameters include reaction time, stoichiometry of acetylating agents, and purification via column chromatography to isolate the desired product.

Q. How can phase-solubility studies determine the stability constants (K1:1K_{1:1}K1:1) of HDA-β-CD inclusion complexes?

Phase-solubility diagrams (e.g., Higuchi and Connors method) quantify complexation efficiency. Increasing concentrations of HDA-β-CD are added to a saturated solution of the guest molecule (e.g., 5-nitroindazole derivatives). The slope of the solubility vs. CD concentration plot classifies the interaction as type (linear increase) or (nonlinear). Stability constants are calculated using , where is the intrinsic solubility of the guest. Studies on lapachone complexes with HP-β-CD reported values of 10²–10³ M⁻¹, highlighting HDA-β-CD’s enhanced hydrophobic cavity .

Q. What crystallographic techniques resolve the structural features of HDA-β-CD inclusion complexes?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, the 4-chlorophenoxyacetic acid (4CPA)/HDA-β-CD complex crystallizes in a head-to-head dimer arrangement in the C2 space group, revealing host-guest stoichiometry and hydrogen-bonding networks. Synchrotron radiation or cryo-crystallography improves resolution for flexible CD derivatives. Complementary techniques like powder XRD and molecular docking validate packing modes and guest orientation .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations and natural bond orbital (NBO) analysis explain HDA-β-CD’s enantioselectivity?

MD simulations (e.g., GROMACS or AMBER) model host-guest interactions at atomic resolution. For terbutaline enantiomers, HDA-β-CD’s acetyl groups enhance chiral discrimination by forming stronger van der Waals contacts and C–H···π interactions with the (R)-enantiomer. NBO analysis quantifies charge transfer and orbital hybridization, showing that acetyl oxygen lone pairs stabilize guest aromatic rings. These computational insights align with experimental enantiomeric excess (ee) values >90% in chromatographic separations .

Q. What methodologies address cytotoxicity contradictions in HDA-β-CD-based drug delivery systems?

Conflicting cytotoxicity data arise from cell line variability and impurity profiles. Standardized assays (e.g., MTT or LDH release) using immortalized human corneal epithelial (HCE) cells or erythrocyte hemolysis tests are recommended. Hirayama et al. reported low hemolytic activity (<5% at 10 mM) for HDA-β-CD compared to native β-CD, attributed to reduced membrane disruption from acetyl groups. Preclinical studies must include purity analysis (HPLC-MS) to rule out toxic byproducts like residual acetic anhydride .

Q. How does regiochemical functionalization impact HDA-β-CD’s applications in supramolecular catalysis?

Selective 2,3-O-acetylation preserves the primary hydroxyl face for further modifications (e.g., azidation, sulfopropylation). Reineke et al. functionalized HDA-β-CD with alkyne dendrons via Cu(I)-catalyzed click chemistry, achieving >95% substitution efficiency. The acetyl groups stabilize transition states in catalysis, as shown in ester hydrolysis reactions with rate enhancements of 10⁴-fold. MALDI-TOF and 2D NMR (ROESY) confirm regiochemistry and host-guest orientation .

Q. What strategies reconcile discrepancies in solubility data for HDA-β-CD complexes?

Discrepancies arise from solvent polarity, temperature, and aggregation effects. Isothermal titration calorimetry (ITC) directly measures binding thermodynamics, while dynamic light scattering (DLS) detects aggregate formation. For example, HDA-β-CD’s solubility in aprotic solvents (e.g., cyclohexane) increases with residual water (<0.1% w/w), which stabilizes guest inclusion via hydrogen bonding. Phase diagrams and Hansen solubility parameters optimize solvent selection .

Q. How do advanced spectroscopic techniques resolve host-guest binding mechanisms?

ROESY NMR identifies proximity (<4 Å) between guest protons and HDA-β-CD’s acetyl or glucopyranose units. Fluorescence anisotropy detects rotational mobility changes upon complexation, while surface plasmon resonance (SPR) quantifies binding kinetics (, ). For example, the inclusion of tetrakis(4-sulfonatophenyl)porphyrin in HDA-β-CD shows a of 1.2 µM via SPR, with steric effects dominating over electrostatic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.